4-Benzylresorcinol
Overview
Description
4-Benzylresorcinol is a chemical compound with the CAS number 2284-30-2 . Its molecular weight is 200.24 and its molecular formula is C13H12O2 . It is also known by its IUPAC name 4-benzyl-1,3-benzenediol .
Synthesis Analysis
While specific synthesis methods for 4-Benzylresorcinol were not found in the search results, it’s worth noting that the synthesis of similar compounds often involves complex chemical reactions .
Molecular Structure Analysis
The molecular structure of 4-Benzylresorcinol is represented by the formula C13H12O2 . This indicates that the molecule is composed of 13 carbon atoms, 12 hydrogen atoms, and 2 oxygen atoms .
Chemical Reactions Analysis
While specific chemical reactions involving 4-Benzylresorcinol were not found in the search results, similar compounds often undergo redox reactions, where they can act as reducing agents .
Physical And Chemical Properties Analysis
4-Benzylresorcinol is a solid under normal conditions . It has a molecular weight of 200.24 .
Scientific Research Applications
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Rubber Compounds : Resorcinol, a related compound, is used in rubber compounds to improve the adhesion of organic and inorganic reinforcing materials to natural/synthetic rubber compositions. It’s possible that 4-Benzylresorcinol could have similar applications, but specific details are not provided in the search results.
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Polymers : Resorcinol and its derivatives, which would include 4-Benzylresorcinol, can be used as monomers or reactive additives in polymers. They can increase the molecular weight of a pre-polymer, but specific applications, methods, and outcomes for 4-Benzylresorcinol are not detailed in the search results.
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Polymer Additives : Resorcinol and its derivatives are used as additives in polymers. They can enhance the properties of the polymer, but the specific role of 4-Benzylresorcinol is not detailed in the search results.
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Composites : Resorcinol is used in composites to improve the adhesion of organic and inorganic reinforcing materials to natural/synthetic rubber compositions. It’s possible that 4-Benzylresorcinol could have similar applications, but specific details are not provided in the search results.
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Photoresists : Inorganic photoresists are an area of active research in the semiconductor industry. While resorcinol derivatives could potentially be used in this field, specific applications, methods, and outcomes for 4-Benzylresorcinol are not detailed in the search results.
Safety And Hazards
properties
IUPAC Name |
4-benzylbenzene-1,3-diol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12O2/c14-12-7-6-11(13(15)9-12)8-10-4-2-1-3-5-10/h1-7,9,14-15H,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVFIWTNWKHFVEH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=C(C=C(C=C2)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9062306 | |
Record name | 1,3-Benzenediol, 4-(phenylmethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9062306 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Benzylresorcinol | |
CAS RN |
2284-30-2 | |
Record name | 4-Benzylresorcinol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2284-30-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,3-Benzenediol, 4-(phenylmethyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002284302 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,3-Benzenediol, 4-(phenylmethyl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1,3-Benzenediol, 4-(phenylmethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9062306 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-benzylresorcinol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.203 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4-Benzylresorcinol | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RXH9P8G3D7 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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